2-Propenamide, 2,3,3-trichloro-N-(3-hydroxyphenyl)-
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Overview
Description
2-Propenamide, 2,3,3-trichloro-N-(3-hydroxyphenyl)- is a synthetic organic compound characterized by the presence of a propenamide group substituted with three chlorine atoms and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, 2,3,3-trichloro-N-(3-hydroxyphenyl)- typically involves the reaction of 2,3,3-trichloroacrylonitrile with 3-hydroxyaniline under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Propenamide, 2,3,3-trichloro-N-(3-hydroxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The propenamide group can be reduced to form corresponding amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and are carried out in polar solvents like ethanol or water.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Propenamide, 2,3,3-trichloro-N-(3-hydroxyphenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Propenamide, 2,3,3-trichloro-N-(3-hydroxyphenyl)- involves its interaction with various molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the propenamide group can undergo nucleophilic attack. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Propenamide, 2,3,3-trichloro-N-(phenylamino)carbonyl-
- 2-Propenamide, 3-(4-hydroxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]-
Uniqueness
2-Propenamide, 2,3,3-trichloro-N-(3-hydroxyphenyl)- is unique due to the presence of both the trichloro and hydroxyphenyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
CAS No. |
501680-47-3 |
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Molecular Formula |
C9H6Cl3NO2 |
Molecular Weight |
266.5 g/mol |
IUPAC Name |
2,3,3-trichloro-N-(3-hydroxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C9H6Cl3NO2/c10-7(8(11)12)9(15)13-5-2-1-3-6(14)4-5/h1-4,14H,(H,13,15) |
InChI Key |
FNLRNQYTGCYXCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC(=O)C(=C(Cl)Cl)Cl |
Origin of Product |
United States |
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